(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
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Overview
Description
The compound (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. It consists of a piperidine ring attached to a chloropyridine group and a dihydrobenzo[d][1,4]dioxin moiety, connected via a methanone linker. The presence of multiple functional groups within the molecule suggests diverse reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone typically involves multi-step organic synthesis. One possible route includes:
Synthesis of the 3-chloropyridin-2-yl intermediate
Reacting 2-chloropyridine with appropriate reagents to introduce the chlorine atom at the 3rd position.
Formation of the piperidin-1-yl intermediate
Cyclization of suitable precursors to form the piperidine ring.
Connecting the intermediates
Coupling of the 3-chloropyridin-2-yl and piperidin-1-yl intermediates through an ether bond.
Incorporation of the 3-methyl-2,3-dihydrobenzo[d][1,4]dioxin moiety
Using appropriate reagents and catalysts to introduce the benzo[d][1,4]dioxin group via an esterification reaction.
Industrial Production Methods
In an industrial setting, the synthesis might be optimized for large-scale production by:
Using efficient catalytic systems.
Employing continuous flow reactors for increased yield and purity.
Implementing green chemistry principles to reduce waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: : Oxidizing agents like KMnO₄ can affect the dihydrobenzo[d][1,4]dioxin moiety.
Reduction: : Reducing agents such as LiAlH₄ may target the methanone linker.
Substitution: : Halogenation reactions can modify the chloropyridine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophilic substitution reactions using sodium iodide (NaI) in acetone.
Major Products
Oxidation: Formation of corresponding carboxylic acids from the dioxin ring.
Reduction: Conversion of the methanone group to an alcohol.
Substitution: Replacement of the chlorine atom with other nucleophiles.
Scientific Research Applications
Chemistry
Used as a model compound in studying complex organic synthesis routes.
Utilized in understanding the reactivity of multi-functionalized molecules.
Biology
Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
Research in its potential as a therapeutic agent due to its unique structure.
Explored for anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry
Used in the development of advanced materials and specialty chemicals.
Studied for its role in catalysis and material science applications.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action is determined by its functional groups and their interactions with biological targets. The piperidine ring and the chloropyridine moiety can interact with neurotransmitter receptors, while the dihydrobenzo[d][1,4]dioxin group can influence enzymatic activities. These interactions could modulate various signaling pathways, impacting cellular processes and biological outcomes.
Comparison with Similar Compounds
Similar Compounds
(4-((2-Chloropyridin-3-yl)oxy)piperidin-1-yl)(2,3-dihydro-1,4-benzodioxin-2-yl)methanone
(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzofuran-2-yl)methanone
(4-((3-Chloropyridin-2-yl)oxy)morpholin-1-yl)(2,3-dihydrobenzodioxin-2-yl)methanone
Unique Features
The presence of a chloropyridine group distinguishes it from similar compounds with bromine or different heterocycles.
The combination of a piperidine ring and a benzo[d][1,4]dioxin moiety offers unique reactivity and biological activity compared to analogs with morpholine or benzofuran structures.
Properties
IUPAC Name |
[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(2-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4/c1-13-18(27-17-7-3-2-6-16(17)25-13)20(24)23-11-8-14(9-12-23)26-19-15(21)5-4-10-22-19/h2-7,10,13-14,18H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSIMCLKXRRYPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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